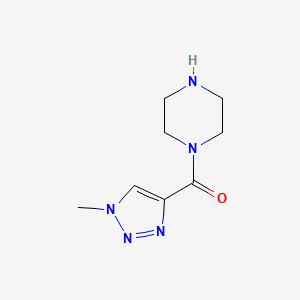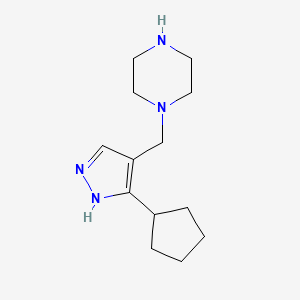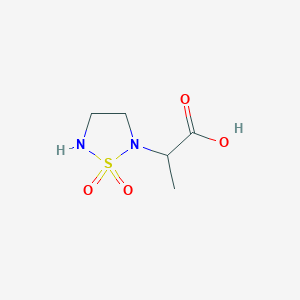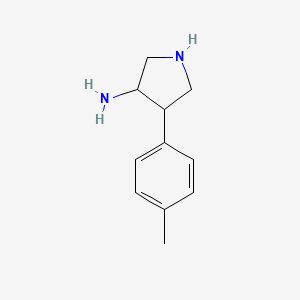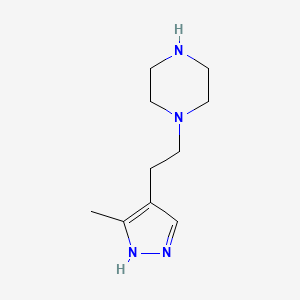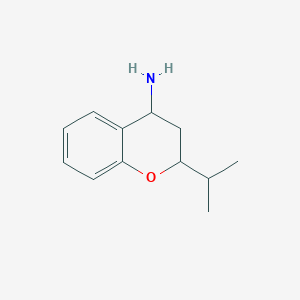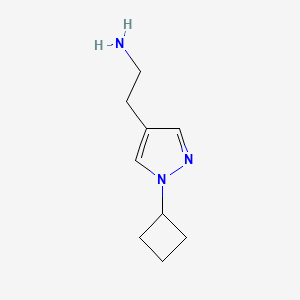
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CBPEA, is an organic compound belonging to the pyrazole family. It has a wide range of applications in scientific research and is used as a tool for studying biochemical and physiological processes. CBPEA is a versatile compound and can be used to study a variety of biological processes, including enzyme inhibition, enzyme activation, and protein-protein interaction.
Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The compound can be used in one-pot condensation reactions with o-phenylenediamine in the presence of chloro(trimethyl)silane to synthesize previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles . This synthesis method offers a straightforward approach to creating benzimidazole derivatives that can serve as pharmacophores in medicinal chemistry.
Development of CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors targeting CDK2 have potential as anticancer agents. The compound has been used to derive N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines , which exhibit potent CDK2 inhibitory activity. This highlights the compound’s role in the development of new cancer treatments, particularly for overcoming resistance to existing CDK4/6 inhibitors .
Antiproliferative Activity Against Cancer Cell Lines
The aforementioned N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from the compound, have shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. This suggests that the compound can be foundational in creating molecules that effectively inhibit the growth of cancer cells .
Bioisosteric Replacement in Drug Design
Bioisosterism is a strategy used in drug design to improve the pharmacological profile of a lead compound. The pyrazole moiety, which is part of the compound’s structure, is often used as a bioisostere during lead optimization. It has been featured in various drugs, including kinase inhibitors like crizotinib and erdafitinib, indicating the compound’s potential in the design of new therapeutic agents .
Pharmacological Properties Exploration
Compounds containing the pyrazole ring, such as the one being analyzed, are known to possess a variety of pharmacological properties, including anti-inflammatory, antidiabetic, analgesic, and antitumor activities. This makes the compound a valuable tool for pharmacological studies aimed at discovering and understanding these effects .
Synthetic Methodology Research
The compound can also be used in research focused on developing new synthetic methodologies. For instance, it can be involved in studies exploring condensation reactions under mild conditions with inexpensive reagents, contributing to the advancement of synthetic organic chemistry .
Propriétés
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYZXUWMORLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
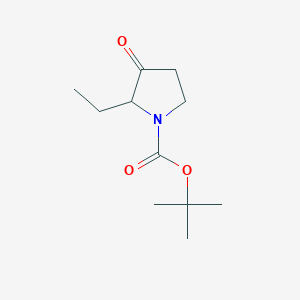
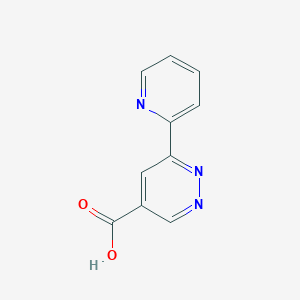

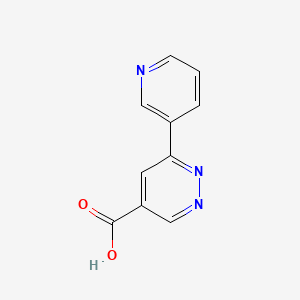
![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)
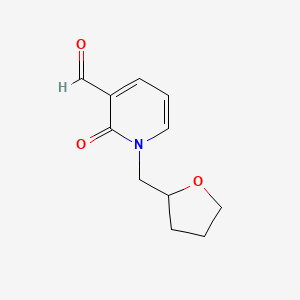
![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)
